molecular formula C21H23NO5 B2853921 N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203301-94-3

N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2853921
CAS No.: 1203301-94-3
M. Wt: 369.417
InChI Key: NJCGYPBCNZJYCT-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 3-oxo-2,3-dihydro-1H-inden-5-yl moiety. The dimethoxyphenethyl group is a common pharmacophore in bioactive molecules, often contributing to receptor binding and metabolic stability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-25-19-8-3-14(11-20(19)26-2)9-10-22-21(24)13-27-16-6-4-15-5-7-18(23)17(15)12-16/h3-4,6,8,11-12H,5,7,9-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCGYPBCNZJYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=C(CCC3=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H25N1O4C_{21}H_{25}N_{1}O_{4} and a molecular weight of approximately 357.43 g/mol. It features a phenethylamine backbone with methoxy substitutions and an acetamide group linked to a dihydroindenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing levels of key neurotransmitters such as serotonin and dopamine.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have suggested that compounds with similar structures may possess antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.
  • Anti-inflammatory Properties : Preliminary data show potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which may be linked to the inhibition of oxidative stress pathways.

Case Studies and Experimental Data

A review of available literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Varadaraju et al. (2013)Identified piperazine derivatives with similar structures that inhibited acetylcholinesterase, suggesting potential cognitive enhancement properties.
BenchChem (2024)Reported synthesis routes and characterized the compound's structural analogs, highlighting their diverse biological activities.
PubChem DatabaseCompiled data on similar compounds indicating their potential use in treating neurological disorders due to their receptor binding profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indenyl/Dihydroindenyl Acetamide Derivatives
Compound Name Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound C₂₁H₂₃NO₅ 3-Oxo-indenyloxy, dimethoxyphenethyl N/A -
2-((2-((2,3-dihydro-1H-inden-5-yl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-... C₂₄H₂₆N₆O₃ Dihydroindenylamino, pyrimidine Kinase inhibition (ALK/Cerbl targets)
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-(N-methylphenylsulfonamido)ethyl)-1H-benzo[d]imidazol... C₂₇H₂₈N₄O₃S Benzimidazole, sulfonamide Modulates IL-8 and TNF-α in THP-1 cells
N-[(2Z)-2-{[(3,4-dimethylphenyl)amino]methylidene}-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H... C₂₃H₂₃F₃N₂O₄ Schiff base, trifluoroacetamide N/A

Key Observations :

  • Benzimidazole-linked derivatives (e.g., compound 38 in ) show cytokine modulation, suggesting the acetamide-indenyl scaffold’s versatility in immunomodulation.
Heterocyclic Acetamide Derivatives
Compound Name Molecular Formula Key Features Biological Activity Reference
N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]... C₂₈H₃₄N₂O₂S₂ Thiazolidinone-indole hybrid N/A
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetr... C₂₉H₃₈N₆O₄ Tetrazole core N/A

Key Observations :

  • Thiazolidinone and tetrazole moieties introduce distinct electronic and steric profiles, which may influence solubility or target selectivity compared to the target compound’s indenyloxy group.
Pyrrolidinone and Anti-Ulcer Derivatives
Compound Name Molecular Formula Key Features Biological Activity Reference
N-(3-(4-chlorophenyl)-1-(3,4-dimethoxyphenethyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-prop... C₂₆H₃₁ClN₂O₄ Pyrrolidinone, chlorophenyl Anti-ulcer activity
2-(2-carbamoyl-5-chlorophenylamino)-N-(3,4-dimethoxyphenethyl)acetamide (Compound 1) C₁₉H₂₂ClN₃O₄ Carbamoylphenylamino Anti-ulcer activity

Key Observations :

Pharmacological Implications

  • 3-Oxo-Indenyloxy Moiety : May mimic carbonyl-containing bioactive motifs (e.g., kinase inhibitors in ).

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, and how are reaction conditions tailored to improve yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions. For example, coupling intermediates like substituted indenols with acetamide derivatives under anhydrous conditions is critical. Key steps include:
  • Acylation : Reacting 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
  • Etherification : Using a nucleophilic substitution reaction with 3-oxo-2,3-dihydro-1H-inden-5-ol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the indenyloxy group .
  • Purification : Employing column chromatography (e.g., 20–80% EtOAc/hexane gradients) to isolate the final product. Yield optimization requires precise temperature control (-78°C for Grignard reactions) and stoichiometric balancing of reagents .

Q. How are advanced spectroscopic techniques (e.g., NMR, HRMS) applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the methoxyphenethyl group (δ 3.7–3.8 ppm for OCH₃), the indenone carbonyl (δ 190–200 ppm), and the acetamide carbonyl (δ 170–175 ppm). Spin-spin coupling in the aromatic region verifies substitution patterns .
  • HRMS : Validate molecular formula (e.g., C₂₁H₂₃NO₅) with accurate mass measurements (error < 2 ppm).
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What structural features of this compound suggest potential biological activity?

  • Methodological Answer :
  • The methoxyphenethyl group mimics neurotransmitter scaffolds, enabling interactions with G-protein-coupled receptors.
  • The indenone moiety provides a planar, conjugated system for π-π stacking with enzyme active sites (e.g., kinases).
  • The acetamide linker enhances solubility and metabolic stability compared to ester analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological efficacy?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with mono- or trifluoromethoxy) to assess electronic effects on receptor binding.
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions between the indenone carbonyl and target proteins.
  • In Silico Screening : Apply QSAR models to predict bioactivity across substituent libraries, prioritizing candidates for in vitro validation (e.g., IC₅₀ assays) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity. Use LC-MS/MS to quantify degradation products .
  • Positive/Negative Controls : Include reference compounds (e.g., indomethacin for COX inhibition) to calibrate assay sensitivity and specificity .

Q. How can researchers identify and validate novel biological targets for this compound?

  • Methodological Answer :
  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates. Identify targets via mass spectrometry .
  • CRISPR-Cas9 Knockout Screens : Generate gene-knockout cell lines to pinpoint pathways essential for the compound’s activity (e.g., apoptosis-related genes).
  • Animal Models : Test efficacy in disease models (e.g., inflammatory pain in rodents) with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and effect .

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
Synthesis Optimization Grignard reactions, column chromatography
Structural Validation 2D NMR (COSY, HSQC), HRMS
Target Identification Chemoproteomics, CRISPR screens
Data Contradiction Orthogonal assays, metabolic stability testing

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